(S)-Ru(OAc)2(H8-BINAP)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Ruthenium(II) acetate (S)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl, commonly known as (S)-Ru(OAc)2(H8-BINAP), is a chiral ruthenium complex. This compound is widely recognized for its role in asymmetric catalysis, particularly in hydrogenation reactions. The chiral ligand (S)-H8-BINAP, which is part of this complex, enhances the enantioselectivity of the reactions it catalyzes.

Applications De Recherche Scientifique

(S)-Ru(OAc)2(H8-BINAP) has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The complex is used in the study of enzyme mimetics and the development of biomimetic catalysts.

Medicine: It plays a role in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry: The complex is used in the production of fine chemicals and in the development of new materials with specific chiral properties.

Mécanisme D'action

Target of Action

This compound is a type of chiral ligand, which is often used in asymmetric catalysis . The specific targets and their roles may vary depending on the reaction conditions and the substrates involved.

Mode of Action

As a chiral ligand, it likely interacts with its targets by coordinating to a metal center, thereby inducing asymmetry in the resulting complex . This can lead to changes in the stereochemical outcome of the reactions catalyzed by this complex.

Result of Action

As a catalyst, its primary role is to speed up chemical reactions and control the stereochemistry of the products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ru(OAc)2(H8-BINAP) typically involves the coordination of (S)-H8-BINAP to a ruthenium precursor. One common method is to react (S)-H8-BINAP with ruthenium(II) acetate in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The resulting complex is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (S)-Ru(OAc)2(H8-BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Ru(OAc)2(H8-BINAP) is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as:

Oxidation: The complex can catalyze the oxidation of various substrates, often using oxidizing agents like hydrogen peroxide.

Reduction: Apart from hydrogenation, it can catalyze the reduction of ketones and imines.

Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas is commonly used as the reducing agent, with the reaction typically carried out under high pressure and moderate temperatures.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents, often in the presence of a base.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from reactions catalyzed by (S)-Ru(OAc)2(H8-BINAP) are often enantiomerically enriched compounds. For example, in hydrogenation reactions, the products are typically chiral alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different hydrogenation efficiency and selectivity.

®-H8-BINAP: The enantiomer of (S)-H8-BINAP, which can produce opposite enantiomers in asymmetric reactions.

(S)-T-BINAP: A modified version of BINAP with tert-butyl groups, offering different steric and electronic properties.

Uniqueness

(S)-Ru(OAc)2(H8-BINAP) is unique in its ability to provide high enantioselectivity in hydrogenation reactions. The octahydro modification of BINAP (H8-BINAP) enhances the stability and reactivity of the complex, making it a valuable tool in asymmetric synthesis.

Activité Biologique

(S)-Ru(OAc)2(H8-BINAP) is a ruthenium-based complex that is increasingly recognized for its significant role in asymmetric catalysis, particularly in the hydrogenation of unsaturated carboxylic acids. This compound, featuring the chiral ligand (S)-H8-BINAP, has been extensively studied for its biological activity and applications in synthetic chemistry.

Overview of (S)-Ru(OAc)2(H8-BINAP)

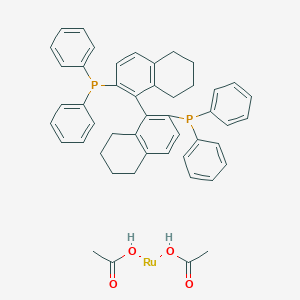

- Chemical Structure : The compound consists of a ruthenium center coordinated to two acetate ligands and one chiral ligand, (S)-H8-BINAP. The structural formula can be represented as follows:

- Molecular Formula : C₄₈H₄₈O₄P₂Ru

Target of Action

(S)-Ru(OAc)2(H8-BINAP) primarily targets unsaturated carboxylic acids in catalytic reactions.

Mode of Action

The compound acts as a catalyst in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen across double bonds in unsaturated substrates. The chirality imparted by (S)-H8-BINAP allows for the production of enantiomerically enriched products.

Biochemical Pathways

The compound operates within the biochemical pathway of asymmetric hydrogenation, leading to the formation of chiral molecules essential in pharmaceutical applications. Its effectiveness is influenced by various factors including concentration, temperature, and the presence of other reactants.

Pharmacokinetics

While specific pharmacokinetic data for (S)-Ru(OAc)2(H8-BINAP) is limited due to its primary use as a catalyst rather than a drug, factors such as reaction conditions significantly affect its catalytic efficiency.

Applications in Research

(S)-Ru(OAc)2(H8-BINAP) has diverse applications across several fields:

- Chemistry : It is prominently used in synthesizing chiral molecules crucial for pharmaceuticals and agrochemicals.

- Biology : The compound aids in the synthesis of biologically active compounds, including drug candidates.

- Medicine : It plays a role in producing chiral drugs like ibuprofen, showcasing its importance in therapeutic applications.

- Industry : The complex is utilized for large-scale production of chiral intermediates and active pharmaceutical ingredients (APIs).

Comparative Analysis with Similar Compounds

To understand the unique attributes of (S)-Ru(OAc)2(H8-BINAP), it is essential to compare it with similar compounds:

| Compound | Enantioselectivity | Applications |

|---|---|---|

| (S)-BINAP | Moderate | General asymmetric catalysis |

| (R)-H8-BINAP | High | Opposite enantiomer production |

| (S)-T-BINAP | Variable | Modified catalytic properties |

(S)-Ru(OAc)2(H8-BINAP) stands out due to its high enantioselectivity and efficiency in hydrogenation reactions, making it a preferred choice for synthesizing chiral molecules.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of (S)-Ru(OAc)2(H8-BINAP) in various catalytic processes:

- Asymmetric Hydrogenation : Research indicates that this complex achieves enantioselectivities as high as 97% when applied to specific substrates such as 2-(4-isobutylphenyl)propenoic acid, which is a precursor for anti-inflammatory drugs like ibuprofen .

- Hydrogenation Efficiency : In comparative studies against other catalysts, (S)-Ru(OAc)2(H8-BINAP) has shown superior performance with higher conversion rates and enantiomeric excesses, particularly in challenging substrates like b-disubstituted acrylic acids .

- Industrial Applications : The compound has been incorporated into industrial processes for synthesizing key intermediates used in antibiotics and other pharmaceuticals, demonstrating its scalability and practical utility .

Propriétés

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPLACAJUYPKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48O4P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-95-6 |

Source

|

| Record name | (S)-Ru(OAc)2(H8-BINAP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.